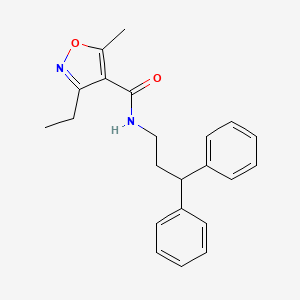

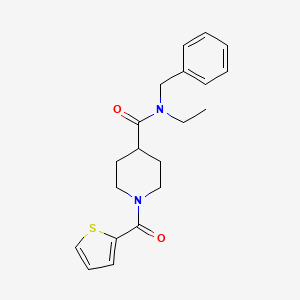

![molecular formula C15H10ClN3O2 B4653087 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4653087.png)

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

説明

The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a type of benzamide derivative. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have a wide range of applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzamide derivatives like “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” is likely to be similar to other oxadiazole derivatives. Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The structure of these compounds is often stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis

The chemical reactions involving “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” are likely to be similar to those of other benzamide derivatives. For instance, benzamides can be synthesized through direct condensation of benzoic acids and amines . They can also react with arylamine compounds in N, N′ -dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives .科学的研究の応用

Pesticidal Applications

This compound has been used in the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole to find pesticidal lead compounds with high activity . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae .

Fungicidal Applications

The compound has shown good fungicidal activities against eight tested fungi . In particular, one of the compounds exhibited better inhibitory activity than fluxapyroxad against Botrytis cinereal .

Insecticidal Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as insecticidal activity . This compound has been used in the design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole to find insecticidal lead compounds .

Antifungal Applications

The compound has demonstrated good fungicidal activity against Pyricularia oryae with an inhibition rate of 77.8%, and compounds also showed certain antifungal activities .

Herbicidal Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as herbicidal activity .

Hypotensive Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as hypotensive activity .

Antitumor Applications

1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, have displayed diverse activities, such as antitumor activities .

Antioxidant Activities

The compound has been synthesized and its antioxidant activities were performed by the total antioxidant, free radical scavenging, and metal chelating activity tests .

将来の方向性

The future directions for “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide” could involve further studies on its biological activities and potential applications in the pharmaceutical industry. For instance, a series of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were designed via bioisosterism, showing promising results in preliminary bioassays . Further structural optimization of these compounds could lead to the discovery of new pesticidal lead compounds with high activity and low toxicity .

作用機序

Target of Action

Compounds with similar structures have been found to interact with targets such as theDual specificity tyrosine-phosphorylation-regulated kinase 1A and the Vascular endothelial growth factor receptor 1 . These targets play crucial roles in cellular processes such as cell growth and angiogenesis, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets, thereby affecting the associated cellular processes .

Biochemical Pathways

Based on the targets mentioned above, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis .

Pharmacokinetics

Similar compounds have been found to have varying degrees of solubility in different solvents , which could potentially impact their bioavailability.

Result of Action

Based on the potential targets and pathways mentioned above, it can be inferred that the compound may have effects on cell growth and angiogenesis .

特性

IUPAC Name |

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)14-18-15(21-19-14)12-4-2-1-3-11(12)13(17)20/h1-8H,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCLEJTUFVMOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)

![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)

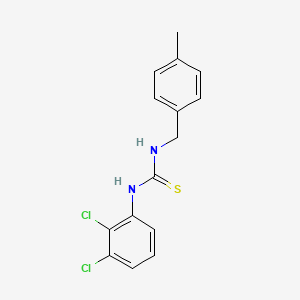

![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)

![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)

![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)

![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4653068.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)